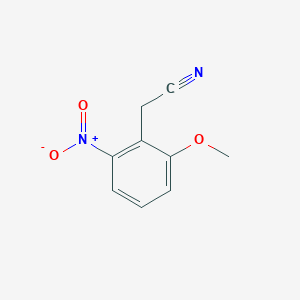

2-(2-Methoxy-6-nitrophenyl)acetonitrile

Übersicht

Beschreibung

“2-(2-Methoxy-6-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C9H8N2O3 . It is used in the synthesis of other complex compounds .

Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-6-nitrophenyl)acetonitrile” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis of Propanolamines

2-(2-Methoxy-6-nitrophenyl)acetonitrile: is used in the synthesis of propanolamines, which are compounds with significant adrenolytic activity . These compounds have been tested for their potential in treating cardiovascular diseases due to their antiarrhythmic , hypotensive , and spasmolytic activities. They also show affinity for α1-, α2-, and β1-adrenoceptors, making them valuable in the development of new cardiovascular medications .

Creation of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their wide range of biological activities, including antimalarial , antimicrobial , antitumor , and anticancer properties. The electron-rich aromatic framework of related compounds allows for the creation of diverse bioactive heterocyclic scaffolds .

Development of Adrenergic Drive Indices

In the search for new aminopropan-2-ol derivatives, 2-(2-Methoxy-6-nitrophenyl)acetonitrile derivatives have been identified as lead structures. These derivatives are important for understanding adrenergic drive indices, which are indicators of metabolic syndrome conditions such as obesity, hypertension, and insulin resistance .

Pharmacological Screening

Derivatives of 2-(2-Methoxy-6-nitrophenyl)acetonitrile are used in pharmacological screening to evaluate their binding affinity to various adrenoceptors. This is essential for determining the therapeutic potential of these compounds in treating diseases like hypertension, heart failure, and angina pectoris .

Material Science Applications

The compound’s derivatives are also explored in material science due to their unique properties. They can be used in the design and synthesis of materials with specific functionalities, contributing to advancements in this field .

Dyes and Pigment Science

Due to the compound’s structural framework, it can be utilized in the synthesis of dyes and pigments. The ability to create a variety of colors and shades makes it valuable for industrial applications in dye and pigment science .

Eigenschaften

IUPAC Name |

2-(2-methoxy-6-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNKRWNPIYQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-6-nitrophenyl)acetonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)

![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)

![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)

![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)

![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)

![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)